Dihydromuscimol
Overview
Description
Dihydromuscimol is a compound that is structurally related to muscimol . It is a GABA A receptor agonist .
Synthesis Analysis
Dihydromuscimol can be synthesized from 3-hydroxy-4-aminobutyric acid or by using a [1.3]-dipolar cycloaddition starting from bromonitrile oxide .
Molecular Structure Analysis
The molecular structure of Dihydromuscimol is closely related to that of muscimol, a well-known GABA analogue . The exact structure and its analysis would require more specific tools such as a structural formula editor and a 3D model viewer .
Scientific Research Applications
GABA Receptor Studies
Dihydromuscimol has been significantly researched for its potent agonistic effects on GABA receptors. Studies conducted on the central neurons of Periplaneta americana and Limulus polyphemus revealed dihydromuscimol as a highly potent agonist, surpassing GABA in effectiveness. The research highlighted the importance of dihydromuscimol's structure in interacting with GABA receptors, indicating a preference for a partially extended conformation (Roberts, Krogsgaard‐Larsen, & Walker, 1981).
Pharmacological Interactions
The interaction of dihydromuscimol with GABA_A receptors has been studied, particularly its enantioselectivity. Research involving rat brain cortical tissue showed that both (+)-(S) and (-)-(R) enantiomers of dihydromuscimol influence GABA_A receptor functions, including channel gating and receptor binding. These findings provide insights into the nuanced pharmacological interactions of dihydromuscimol isomers with neural receptors (Kardos, Kovács, Simon-Trompler, & Hajós, 1991).
properties
IUPAC Name |
5-(aminomethyl)-1,2-oxazolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-2-3-1-4(7)6-8-3/h3H,1-2,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCZZTNIHDWRNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ONC1=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50992981 | |
Record name | 5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-1,2-oxazolidin-3-one | |
CAS RN |
72241-46-4 | |
Record name | Dihydromuscimol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072241464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.